molecular formula C16H21N3O4S4 B11108989 3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate

3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate

Cat. No.: B11108989
M. Wt: 447.6 g/mol
InChI Key: PBKCSELFDDACGP-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methoxy-pyrimidin-4-ol
  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H21N3O4S4

Molecular Weight

447.6 g/mol

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]propyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate

InChI

InChI=1S/C16H21N3O4S4/c1-11-5-7-12(8-6-11)27(21,22)17-9-4-10-23-16(20)18-13-14(24-2)19-26-15(13)25-3/h5-8,17H,4,9-10H2,1-3H3,(H,18,20)

InChI Key

PBKCSELFDDACGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=C(SN=C2SC)SC

Origin of Product

United States

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